molecular formula C22H17NO2 B14012104 2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione

2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione

Cat. No.: B14012104
M. Wt: 327.4 g/mol
InChI Key: URCODMYMVMZPLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method involves the reaction of maleimides or maleic anhydride with substituted styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles, such as the use of waste-free transformations and high atom economy reactions. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene yields isoindoline-1,3-dione derivatives with high efficiency .

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(2-methyl-3-phenylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H17NO2/c1-15-17(10-7-13-18(15)16-8-3-2-4-9-16)14-23-21(24)19-11-5-6-12-20(19)22(23)25/h2-13H,14H2,1H3

InChI Key

URCODMYMVMZPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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